molecular formula C13H15NOS2 B14713206 3-Benzyl-5-propylrhodanine CAS No. 21494-70-2

3-Benzyl-5-propylrhodanine

Cat. No.: B14713206
CAS No.: 21494-70-2
M. Wt: 265.4 g/mol
InChI Key: FVOGHLIABCGHPL-UHFFFAOYSA-N
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Description

3-Benzyl-5-propylrhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a rhodanine core with a benzyl group at the 3-position and a propyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-propylrhodanine typically involves the condensation of benzylidene derivatives with rhodanine under basic conditions. One common method is the reaction of benzylideneacetone with rhodanine in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-propylrhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and propyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-propylrhodanine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-methylrhodanine: Similar structure but with a methyl group instead of a propyl group.

    3-Phenyl-5-propylrhodanine: Similar structure but with a phenyl group instead of a benzyl group.

    3-Benzyl-5-ethylrhodanine: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

3-Benzyl-5-propylrhodanine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and propyl groups can enhance its lipophilicity and ability to interact with hydrophobic targets, making it a valuable compound for various applications.

Properties

CAS No.

21494-70-2

Molecular Formula

C13H15NOS2

Molecular Weight

265.4 g/mol

IUPAC Name

3-benzyl-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15NOS2/c1-2-6-11-12(15)14(13(16)17-11)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

FVOGHLIABCGHPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)CC2=CC=CC=C2

Origin of Product

United States

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